molecular formula C23H23NO5 B2801079 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2309448-55-1

5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2801079
CAS No.: 2309448-55-1
M. Wt: 393.439
InChI Key: PNYZIDJMHFLVJJ-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.

Preparation Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid involves several steps, typically starting with the protection of functional groups using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The compound can be synthesized through a multi-step organic synthesis process, which includes the following key steps:

  • Protection of Hydroxyl Groups: : The hydroxyl groups in the starting materials are protected using the Fmoc group. This step ensures that the hydroxyl groups do not react prematurely during subsequent reactions.

  • Formation of Spiro Structure: : The spiro structure is formed through a series of reactions, including cyclization and ring-closing metathesis. These reactions help to create the characteristic spirocyclic framework of the compound.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group at the appropriate position on the spirocyclic framework. This is typically achieved through a carboxylation reaction using suitable reagents and conditions.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Substitution reactions can be carried out to replace specific functional groups within the compound. Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides) are commonly used in these reactions.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications and research studies.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.

  • Biology: : The compound's unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.

  • Medicine: : It may have therapeutic potential in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: : The compound can be employed in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid stands out due to its unique spirocyclic structure and functional groups. Similar compounds may include other Fmoc-protected derivatives and spirocyclic compounds with different substituents. The uniqueness of this compound lies in its combination of the Fmoc group and the spirocyclic framework, which provides distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and reactivity make it a valuable tool for chemists, biologists, and pharmaceutical researchers. Further studies and developments in this area may lead to new discoveries and applications, expanding the compound's utility in various fields.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-12-24(23(14-29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYZIDJMHFLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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